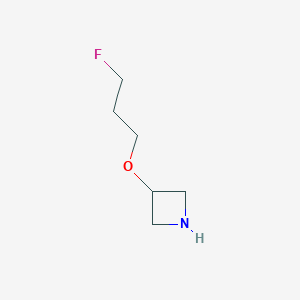

3-(3-Fluoropropoxy)azetidine

Description

Contextual Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen-containing heterocycles, such as azetidines, are significant structural motifs in organic chemistry. nih.govrsc.org Their importance stems from their presence in a variety of biologically active natural and synthetic compounds. nih.govmdpi.com The inherent ring strain of azetidines, approximately 25.4 kcal/mol, makes them more stable and easier to handle than the related three-membered aziridines, yet reactive enough for unique chemical transformations. rsc.org This reactivity, often driven by the relief of ring strain, allows for diverse functionalization of the azetidine (B1206935) ring, making them versatile building blocks in the synthesis of other nitrogen-containing compounds with potential biological properties. nih.govrsc.org

The development of new synthetic methodologies to access diversely substituted azetidines is an active area of research. chemrxiv.org Strategies for their synthesis are broadly categorized into cyclizations and cycloadditions. rsc.orgrsc.org Intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on a γ-carbon, is a common cyclization approach. rsc.orgrsc.org Other methods include intramolecular C-H amination catalyzed by transition metals like palladium, and various cycloaddition reactions. rsc.org The ability to introduce a wide range of substituents onto the azetidine scaffold allows for the fine-tuning of its chemical and physical properties, which is crucial for applications in medicinal chemistry and materials science. chemrxiv.org

The Role of Fluorine in Modulating Molecular Architecture and Reactivity in Organic Compounds

The introduction of fluorine into organic molecules has become a widespread strategy in medicinal chemistry due to its profound effects on molecular properties. mdpi.combohrium.comnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are substantial. mdpi.comacs.org One of the primary reasons for incorporating fluorine is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.combohrium.com The strong carbon-fluorine bond is resistant to cleavage, thereby increasing the half-life of a drug.

Furthermore, the strategic placement of fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups. bohrium.comacs.org This modification of pKa can influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.com Fluorine substitution can also impact a molecule's conformation and its binding affinity to target proteins. bohrium.comacs.orgacs.org The electron-withdrawing nature of fluorine can create favorable interactions with protein residues, potentially leading to increased potency. acs.org The use of fluorine has been instrumental in the development of numerous successful drugs and is a key tool in modern drug discovery. bohrium.comnih.gov

Overview of 3-(3-Fluoropropoxy)azetidine as a Representative Fluorinated Azetidine Scaffold

This compound represents a specific example of a fluorinated azetidine scaffold, combining the structural features of the four-membered nitrogen heterocycle with the unique properties imparted by a fluorine atom. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The azetidine ring provides a three-dimensional framework that can be further functionalized, while the fluoropropoxy side chain introduces the benefits of fluorination, such as increased metabolic stability and modulated electronic properties. The synthesis of such fluorinated azetidines can be achieved through various organic synthesis routes, often involving the reaction of a protected azetidin-3-ol (B1332694) with a fluorinated alkylating agent. The specific compound, this compound, has the CAS number 1514566-97-2. chemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoropropoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-2-1-3-9-6-4-8-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETYDMHNZHWAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluoropropoxy Azetidine and Analogous Fluorinated Azetidines

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine ring, a key structural motif in many biologically active compounds, is approached through several strategic pathways. These include the formation of the ring through intramolecular cyclization of acyclic precursors and the construction of the scaffold via cycloaddition reactions. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond within a precursor molecule that already contains the four atoms destined to become the ring.

The formation of azetidines through intramolecular nucleophilic substitution is a classical yet effective method. researchgate.net This strategy generally relies on the cyclization of γ-aminoalcohols or their derivatives, such as γ-haloamines. researchgate.net The reaction proceeds via an intramolecular SN2 reaction, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.

A common route involves the use of 1,3-propanediols, which are converted into bis-triflates in situ. Subsequent reaction with a primary amine leads to the formation of 1,3-disubstituted azetidines in good to excellent yields. bham.ac.uk This method is notable for its operational simplicity and the ready availability of the starting materials.

Another example is the reductive cyclization of γ-haloalkyl-imines. Treatment of these precursors with a reducing agent like sodium borohydride (B1222165) first reduces the imine to an amine, which then undergoes intramolecular cyclization to yield N-substituted azetidines. bham.ac.uk

A versatile approach to 3-fluoroazetidines involves the bromofluorination of N-alkenylimines. This reaction creates bromofluorinated N-alkylimine intermediates, which upon reduction and subsequent intramolecular cyclization, yield the desired 3-fluoroazetidines. arkat-usa.orgnih.gov This method allows for the introduction of a fluorine atom at the 3-position of the azetidine ring, a key feature in many modern pharmaceuticals.

| Precursor Type | Reagents/Conditions | Product | Reference |

| 2-Substituted-1,3-propanediols | Trifluoromethanesulfonic anhydride, primary amine | 1,3-Disubstituted azetidines | bham.ac.uk |

| γ-Haloalkyl-imines | Sodium borohydride, methanol (B129727) (reflux) | N-Substituted azetidines | bham.ac.uk |

| N-Alkenylimines | Bromofluorination, reduction | 3-Fluoroazetidines | arkat-usa.orgnih.gov |

| γ-Aminoalcohols | Conversion of OH to leaving group | Azetidines | researchgate.net |

This table summarizes key nucleophilic substitution strategies for azetidine synthesis.

Deoxyfluorination is a crucial method for the synthesis of fluorinated N-heterocycles, including fluoroazetidines. beilstein-journals.org This approach involves the replacement of a hydroxyl group with a fluorine atom. The most common precursors for this transformation are 3-hydroxyazetidines, which can be synthesized through various routes.

Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor®, morphDAST®) are widely used for the deoxofluorination of 3-azetidinols. arkat-usa.orgacs.org This reaction provides a direct route to 3-fluoroazetidines, which are valuable building blocks in medicinal chemistry. arkat-usa.org For instance, a patented synthesis of 3-fluoroazetidine (B1273558) derivatives utilizes diethylaminosulfur trifluoride to convert a 3-hydroxyazetidine intermediate into the corresponding 3-fluoroazetidine. google.com

The synthesis of 3-fluoro-3-methylazetidine (B2432997) has been achieved starting from 2-methyl-2-propenyl chloride. The synthesis involves the formation of an alkenyl azide, followed by bromofluorination, reduction of the azide, and subsequent intramolecular cyclization to form the 3-fluoro-3-methylazetidine ring. arkat-usa.org

| Precursor | Deoxyfluorinating Agent | Product | Reference |

| 3-Hydroxyazetidines | DAST, Deoxo-Fluor®, morphDAST® | 3-Fluoroazetidines | arkat-usa.orgacs.org |

| N-Boc-3-hydroxyazetidine | Diethylaminosulfur trifluoride | N-Boc-3-fluoroazetidine | google.com |

| 4-Azido-2-bromo-3-fluoro-2-methylbutane | Reduction, intramolecular cyclization | 1-Boc-3-fluoro-3-methylazetidine | arkat-usa.org |

This table highlights common deoxofluorination methods for preparing fluoroazetidines.

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the azetidine ring system. These reactions involve the direct combination of two or more unsaturated molecules to form a cyclic adduct.

The [2+2] photocycloaddition, particularly the aza Paternò-Büchi reaction, is a direct method for synthesizing azetidines from an alkene and an imine or a related C=N bond-containing compound. researchgate.netescholarship.org This reaction is often challenging due to competing reaction pathways of the excited state imine. escholarship.org

Significant progress has been made using visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.gov One successful strategy utilizes the triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates, which can be activated by a commercially available iridium photocatalyst. nih.govspringernature.com This method allows for the [2+2] cycloaddition with a wide range of alkenes under mild conditions, yielding highly functionalized azetidines. nih.gov An important feature of this approach is that the resulting azetidine products can be readily deprotected to provide free, unprotected azetidines. nih.govrsc.org

Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have also been developed. escholarship.org This method relies on selective alkene activation through a copper(I)-coordination and metal-to-ligand charge transfer (MLCT) pathway, enabling the [2+2] imine-olefin photocycloaddition. escholarship.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Isoxazoline-3-carboxylates + Alkenes | Iridium photocatalyst, visible light | Highly functionalized azetidines | nih.govspringernature.com |

| Non-conjugated Imines + Alkenes | Copper(I) catalyst, photo-irradiation | Substituted azetidines | escholarship.org |

| Azauracils, 3-Ethoxyisoindolones, Quinoxalinones, N-Arylsulfonylimines + Alkenes | Ultraviolet light | Functionalized azetidines | researchgate.net |

This table presents key findings in [2+2] photocycloaddition reactions for azetidine synthesis.

Organocatalytic domino reactions have emerged as an elegant and efficient strategy for the synthesis of complex molecular architectures, including azetidines, from simple precursors in a single operation. jst.go.jp These reactions often proceed with high stereoselectivity.

One such approach involves an organocatalytic domino reaction of β-alkyl nitroolefins with alkylidene malononitriles, which affords azetidine nitrones with good diastereoselectivities. rsc.orgdntb.gov.ua These nitrones can be further transformed into other heterocyclic systems like isoxazoles. rsc.org

The aza-Morita–Baylis–Hillman (aza-MBH) reaction, an atom-economical carbon-carbon bond-forming reaction, can initiate domino sequences to produce highly functionalized heterocycles. jst.go.jp Chiral organocatalysts bearing both Brønsted acid and Lewis base functionalities can synergistically activate substrates, leading to the enantioselective synthesis of complex azetidines. jst.go.jp For example, an aza-MBH/intramolecular aza-Michael domino process can generate cis-1,3-disubstituted azetidines as single diastereomers. jst.go.jp

A gram-scale domino synthesis of azetidinium salts from epichlorohydrin (B41342) and secondary amines has been developed in both batch and continuous-flow modes. nih.gov This process involves a nucleophilic addition followed by an intramolecular N-cyclization, with polar protic solvents like ethanol (B145695) and water proving to be the most effective. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Domino Cyclization | β-Alkyl nitroolefins + Alkylidene malononitriles | Organocatalyst | Azetidine nitrones | rsc.orgdntb.gov.ua |

| Aza-MBH/Intramolecular aza-Michael | α,β-Unsaturated carbonyls + Imines | Chiral organocatalyst (Brønsted acid/Lewis base) | Enantiomerically enriched azetidines | jst.go.jp |

| Domino Synthesis | Epichlorohydrin + Secondary amines | None (solvent and temperature dependent) | Azetidinium salts | nih.gov |

This table showcases various organocatalytic domino methods for synthesizing azetidine derivatives.

The synthesis of azetidine derivatives, particularly those bearing fluorinated side chains like 3-(3-Fluoropropoxy)azetidine, is a significant focus in medicinal chemistry due to the favorable pharmacokinetic properties imparted by these structural motifs. nih.gov This article details established and advanced methods for constructing the azetidine core and introducing fluorinated ether chains.

Reactivity and Chemical Transformations of 3 3 Fluoropropoxy Azetidine and Structural Analogues

Azetidine (B1206935) Ring Reactivity and Strain-Driven Transformations

The reactivity of the azetidine ring is largely dictated by its considerable ring strain, making it susceptible to transformations that relieve this strain. rsc.orgrsc.org This inherent reactivity, however, is balanced by a greater stability compared to their three-membered counterparts, aziridines, allowing for more controlled manipulations. rsc.org

Nucleophilic Ring Opening Reactions of the Azetidine Core

Azetidines, particularly when activated, are excellent substrates for nucleophilic ring-opening reactions, leading to the formation of highly substituted acyclic amines. rsc.orgmagtech.com.cn These reactions typically require activation of the azetidine nitrogen, often through protonation or conversion to a quaternary ammonium (B1175870) salt, which enhances the electrophilicity of the ring carbons. magtech.com.cnnih.gov The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn

For instance, in unsymmetrically substituted azetidines, nucleophilic attack often occurs at the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn The presence of an aryl or other unsaturated group at the C2-position generally directs the nucleophile to that carbon due to conjugative stabilization. magtech.com.cn In the case of 3-alkoxyazetidines, such as 3-(3-Fluoropropoxy)azetidine, the ether oxygen can influence the electron distribution in the ring. Ring-opening of N-activated 3-alkoxyazetidinium salts with organophosphorus nucleophiles has been shown to be a viable method for synthesizing polyfunctional aminophosphonic acid analogues. researchgate.net

The choice of nucleophile also plays a critical role. While a wide range of nucleophiles can be employed, sterically bulky or strong nucleophiles may favor attack at the less substituted carbon adjacent to the nitrogen, governed by steric hindrance. magtech.com.cn

Electrophilic Activations and Subsequent Rearrangements

Electrophilic activation of the azetidine nitrogen is a key step in many of its transformations. nih.govacs.org This activation not only facilitates nucleophilic attack but can also trigger rearrangements. A notable example is the strain-release-driven semipinacol rearrangement of azabicyclo[1.1.0]butyl carbinols, which are precursors to substituted azetidines. nih.govbris.ac.uk Activation of the nitrogen in these systems with a strong electrophile can induce a rearrangement to form keto 1,3,3-substituted azetidines. bris.ac.uk

The reaction of N-alkyl azetidines with cyanogen (B1215507) bromide (the von Braun reaction) leads to the cleavage of the four-membered ring, producing 3-bromo N-alkyl cyanamides. researchgate.net This reaction demonstrates how electrophilic activation can lead to a complete ring-opening rather than a simple substitution.

Functionalization at Specific Positions of the Azetidine Ring (C-2, C-3, N-1)

The functionalization of the azetidine ring at its various positions (C-2, C-3, and N-1) allows for the synthesis of a diverse array of substituted azetidines, which are valuable in drug discovery. uni-muenchen.dechemrxiv.org

C-3 Functionalization Strategies

The C-3 position of the azetidine ring is a common site for functionalization. One strategy involves the generation of a C-3 lithiated azetidine intermediate from a precursor like 1-Boc-3-iodoazetidine. uniba.it This organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C-3 position. uniba.it This method has been successfully applied in continuous flow systems, offering a safer and more sustainable approach compared to batch processes. uniba.it Another approach involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs), where nucleophilic addition occurs at the C-3 position. chemrxiv.org

| Precursor | Reagents | Product | Yield | Ref |

| 1-Boc-3-iodoazetidine | n-BuLi, then Electrophile (e.g., Aldehyde, Ketone) | C-3 functionalized 1-Boc-azetidine | Good to Excellent | uniba.it |

| 1-Azabicyclobutane | Nucleophile (e.g., Carboxylic acid, Phenol, Amine) | C-3 functionalized azetidine | - | chemrxiv.org |

N-1 Derivatization and Protecting Group Chemistry

The nitrogen atom (N-1) of the azetidine ring is a key handle for derivatization and for the introduction of protecting groups. organic-chemistry.org Protecting the nitrogen is often necessary to control the reactivity of the ring and to direct functionalization to other positions. organic-chemistry.org Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are frequently used for azetidines. organic-chemistry.orgchemrxiv.org The choice of protecting group can influence the reactivity; for example, the Cbz group was found to have a stabilizing effect on carbocation intermediates in certain reactions. chemrxiv.org

Deprotection strategies are equally important to reveal the free amine for further functionalization. For instance, Boc groups are typically removed under acidic conditions, while Cbz groups can be cleaved by hydrogenolysis. organic-chemistry.org The development of methods for N-arylation, such as the Buchwald-Hartwig coupling, has further expanded the scope of N-1 derivatization. uni-muenchen.de

Reactivity of the Fluoropropoxy Side Chain

The fluoropropoxy side chain in this compound introduces unique chemical properties due to the high electronegativity of the fluorine atom. acs.orgresearchgate.net Fluorine substitution can significantly impact the reactivity of the molecule compared to its non-fluorinated analogues. researchgate.netrsc.org

The presence of fluorine can influence the electron density of the ether oxygen and, by extension, the azetidine ring. The inductive effect of the fluorine atom destabilizes nearby radical centers. acs.org While a single α-fluorine substituent can offer some stabilization to a radical, β-fluorine substitution generally leads to destabilization. acs.org

The reactivity of the fluorinated alkyl chain itself is also a consideration. While generally stable, under certain conditions, such as reductive defluorination, the C-F bond can be cleaved. usd.edu The unique effects of fluorine substitution can also lead to new reaction pathways that are not observed with non-fluorinated compounds. researchgate.netrsc.org For example, fluoroalkylation reactions often exhibit different chemical outcomes compared to their non-fluorinated counterparts. researchgate.net

Chemical Transformations of the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders the fluorine atom in alkyl fluorides relatively inert to substitution and elimination reactions. However, under specific conditions, transformations can be induced.

Nucleophilic Substitution: Direct nucleophilic substitution of the fluorine atom in a primary fluoroalkane like the 3-fluoropropyl group is challenging due to the poor leaving group ability of the fluoride (B91410) ion. Such reactions typically require harsh conditions or specialized reagents. For instance, conversion to other halides (e.g., chloro, bromo, or iodo) would likely necessitate the use of alkali metal halides in a Finkelstein-type reaction, often in a high-boiling polar aprotic solvent. Another possibility involves the use of strong Lewis acids to activate the C-F bond, facilitating attack by a nucleophile.

Elimination Reactions: The formation of a double bond via elimination of HF from the 3-fluoropropoxy side chain could potentially be achieved using a strong, sterically hindered base. This would lead to the formation of an allyl ether derivative. The regioselectivity of this elimination would favor the formation of the more stable conjugated system if applicable, though in this saturated chain, only one product is possible.

Reductive Defluorination: The fluorine atom can be removed through reductive processes. Catalytic hydrogenation is generally ineffective for C-F bond cleavage unless activated by adjacent functional groups. More potent reducing agents, such as alkali metals dissolved in liquid ammonia (B1221849) (Birch reduction) or certain low-valent transition metal complexes, might be required to achieve this transformation.

| Transformation | Reagents/Conditions | Expected Product |

| Nucleophilic Substitution (Halogen Exchange) | NaI, acetone (B3395972) (reflux) | 3-(3-Iodopropoxy)azetidine |

| Elimination (Dehydrofluorination) | Potassium tert-butoxide (t-BuOK), THF | 3-(Allyloxy)azetidine |

| Reductive Defluorination | Na/NH₃ | 3-Propoxyazetidine |

Reactions Involving the Propoxy Ether Linkage

The ether linkage in this compound is susceptible to cleavage under strong acidic or basic conditions, although ethers are generally quite stable.

Acid-Catalyzed Cleavage: Treatment with strong protic acids like HBr or HI can lead to the cleavage of the C-O bond of the ether. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid. In the case of an alkyl ether like this, the reaction would likely proceed via an SN2 mechanism, with the halide ion attacking the less sterically hindered carbon atom. Attack at the carbon of the fluoropropyl group would yield 3-hydroxyazetidine and 1-fluoro-3-halopropane. Conversely, attack at the azetidine ring carbon is also possible, which would lead to ring opening, a common reaction for strained azetidines. rsc.orgrsc.org

Base-Mediated Cleavage: While less common for simple alkyl ethers, cleavage under basic conditions can occur, particularly if one of the alkyl groups can stabilize a negative charge. In this case, the electronegativity of the fluorine atom might influence the reactivity, but direct cleavage of the ether by a base without activation is unlikely.

Oxidative Cleavage: Strong oxidizing agents can potentially cleave the ether linkage, though this is not a common transformation for simple ethers.

| Transformation | Reagents/Conditions | Expected Products |

| Acid-Catalyzed Cleavage | HBr (conc.), heat | 3-Hydroxyazetidine and 1-bromo-3-fluoropropane |

| Acid-Catalyzed Cleavage | HI (conc.), heat | 3-Hydroxyazetidine and 1-fluoro-3-iodopropane |

It is important to note that the reactivity of the azetidine nitrogen, such as N-alkylation or N-acylation, would compete with these transformations, and appropriate protection of the nitrogen may be necessary to achieve the desired reaction at the fluorine or ether site.

This compound: A Versatile Building Block in Modern Organic Synthesis

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its inherent ring strain (approximately 25.4 kcal/mol) and non-planar geometry provide unique conformational constraints and reactivity, making it an attractive alternative to more common five- and six-membered rings. rsc.org Among the diverse array of functionalized azetidines, this compound stands out as a building block with significant potential, combining the structural features of the azetidine core with the modulatory effects of a fluoroalkoxy side chain. While specific research on this exact molecule is emergent, its applications can be understood through the extensive studies on related azetidine derivatives. This article explores the applications of this compound as a versatile building block in organic synthesis, focusing on its role in constructing complex heterocycles, diversifying chemical libraries, engineering peptidomimetics, and designing energetic materials.

Applications As Versatile Building Blocks and Scaffolds in Organic Synthesis

The utility of azetidines in organic synthesis is driven by their unique combination of reasonable chemical stability and strain-induced reactivity. rsc.orgenamine.net This allows them to serve as reliable building blocks for creating more complex molecular architectures under specific conditions. The secondary amine of 3-(3-Fluoropropoxy)azetidine is a key functional handle for derivatization, while the 3-fluoropropoxy group can influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity.

The azetidine (B1206935) framework is a valuable starting point for the synthesis of intricate polycyclic, spirocyclic, and fused heterocyclic systems. nih.govbham.ac.uk The nucleophilicity of the ring's nitrogen atom allows it to participate in a variety of bond-forming reactions. For instance, this compound can be envisioned as a key component in building complex scaffolds through several established synthetic strategies.

One common approach involves the N-alkylation or N-arylation of the azetidine nitrogen, followed by intramolecular cyclization reactions to generate fused or bridged systems. bham.ac.uk Methodologies like the Buchwald-Hartwig C-N amination have been proposed for creating novel bicyclic scaffolds from appropriately substituted azetidines. bham.ac.uk Furthermore, the azetidine ring can be incorporated into multicomponent reactions or cycloadditions to rapidly build molecular complexity. rsc.orgorganic-chemistry.org The presence of the 3-fluoropropoxy side chain adds a unique element that can be used to fine-tune the properties of the final heterocyclic product.

Table 1: Synthetic Strategies for Complex Heterocycles Using Azetidine Scaffolds

| Reaction Type | Description | Potential Product | Reference(s) |

|---|---|---|---|

| Intramolecular Amination | Cyclization of an N-functionalized azetidine onto another part of the molecule to form a fused or bridged ring system. | Bicyclic Azetidines | rsc.orgbham.ac.uk |

| Ring-Closing Metathesis | N-alkylation with an alkenyl bromide followed by treatment with a Grubbs catalyst to form larger, fused ring systems. | Azetidine-fused 8-membered rings | nih.gov |

| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene, which can be applied intramolecularly to yield bicyclic azetidines. | Bicyclic Azetidines | chemrxiv.org |

These strategies highlight the potential of using this compound to generate novel, three-dimensional nitrogen-containing heterocycles for various applications, including drug discovery and materials science. nih.govmsesupplies.com

In the quest for novel bioactive molecules, the structural diversity of chemical libraries is paramount. scispace.comnih.gov Diversity-oriented synthesis (DOS) aims to create collections of compounds with a wide range of molecular scaffolds, increasing the probability of identifying hits in high-throughput screening campaigns. frontiersin.orgcam.ac.uk Azetidines are considered valuable scaffolds for DOS because they provide access to underexplored three-dimensional chemical space. enamine.netnih.gov

The incorporation of this compound into a DOS workflow introduces several layers of diversity:

Scaffold Diversity : The rigid, non-planar azetidine ring itself is a departure from the flat, aromatic rings that dominate many compound collections. enamine.net

Substituent Diversity : The 3-fluoropropoxy group provides a specific vector for modifying physicochemical properties. The fluorine atom can enhance metabolic stability and alter binding affinities through specific electronic interactions.

Stereochemical Diversity : Functionalization of the azetidine can lead to multiple stereoisomers, further expanding the library's structural variety. nih.gov

The synthesis of libraries based on azetidine cores has been shown to produce compounds with favorable physicochemical properties for applications such as targeting the central nervous system (CNS). nih.govacs.org By using this compound as a core building block, chemists can generate novel libraries of lead-like molecules with unique structures and properties, thereby increasing the potential for discovering new therapeutic agents. researchgate.netchemrxiv.org

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. researchgate.nettaylorfrancis.comupc.edu Azetidine-based amino acids are highly valued as conformationally constrained building blocks in peptidomimetic design. acs.org Specifically, azetidine-2-carboxylic acid is often used as a rigid analog of proline. mdpi.com

This compound can serve as a precursor for novel, non-canonical amino acids. Through carboxylation, a family of this compound-carboxylic acids could be synthesized. acs.org Incorporating such an amino acid into a peptide sequence would introduce significant structural and functional novelty:

Conformational Constraint : The rigid four-membered ring restricts the conformational freedom of the peptide backbone, helping to lock the peptide into a bioactive conformation. nih.gov

Novel Side Chain : The 3-fluoropropoxy group acts as an unnatural side chain, offering different steric and electronic interactions with a biological target compared to natural amino acid residues.

Enhanced Properties : The fluorine atom can improve the metabolic stability and membrane permeability of the resulting peptide.

The synthesis of peptides incorporating functionalized azetidine rings has been successfully demonstrated, leading to novel peptide chains with unique structural features. acs.org Therefore, this compound is a promising starting material for creating advanced peptidomimetics for therapeutic applications. nih.gov

The field of energetic materials seeks compounds that can release large amounts of chemical energy upon decomposition. researchgate.net Azetidine derivatives have been explored for this purpose due to their high ring strain, which contributes additional energy release, and their ability to be densely functionalized with energetic groups (e.g., nitro groups). researchgate.netnih.gov

While this compound itself is not a primary energetic material, its structural motifs are relevant to the design of such compounds, particularly in the context of fluorinated derivatives. Research has focused heavily on compounds like 3,3-dinitroazetidine (B175035) (DNAZ) and 3,3-difluoroazetidine (B2684565) (DFAZ) as components of advanced energetic formulations. nih.govbohrium.com

Key contributions of the azetidine scaffold and fluorine to energetic materials include:

Increased Density : The introduction of fluorine atoms or nitro groups into the azetidine ring can significantly increase the density of the material, a key factor in detonation performance. bohrium.comresearchgate.net

Improved Stability : Fluorinated azetidine derivatives can be used to synthesize polycyclic energetic materials with high thermal stability (decomposition temperatures >200 °C). bohrium.comfluoromart.com

Enhanced Performance : The combination of ring strain and oxidizing groups (like nitro or even fluorine) can lead to superior detonation velocity and pressure compared to traditional explosives. researchgate.netresearchgate.net

Table 2: Comparison of Representative Energetic Azetidine Derivatives

| Compound | Full Name | Key Features | Application Focus | Reference(s) |

|---|---|---|---|---|

| TNAZ | 1,3,3-Trinitroazetidine | High energy, melt-castable | Powerful explosive, but with high vapor pressure | nih.gov |

| DNAZ | 3,3-Dinitroazetidine | Precursor to TNAZ, energetic itself | Building block for other energetic materials | nih.gov |

| DFAZ | 3,3-Difluoroazetidine | Contains fluorine and ring strain | Component for high-density, thermally stable energetic salts and polycycles | bohrium.comresearchgate.net |

Computational and Theoretical Investigations of Fluorinated Azetidine Systems

Elucidation of Reaction Mechanisms and Stereochemical Pathways for Azetidine (B1206935) Synthesis

Computational methods are pivotal in deciphering the intricate mechanisms of azetidine synthesis. The formation of the strained four-membered ring is often energetically challenging, making theoretical elucidation of reaction pathways crucial for optimizing synthetic strategies. bham.ac.uk Various synthetic routes, including intramolecular SN2 reactions, cycloadditions, and ring expansions, have been developed to construct the azetidine core. frontiersin.orgmagtech.com.cn

One modern approach involves the photocatalyzed aza-Paternò-Büchi reaction, where an imine and an alkene undergo a [2+2] cycloaddition upon photoirradiation. researchgate.net Researchers from MIT and the University of Michigan have utilized computational models to study a photocatalyst-driven reaction that creates azetidines from alkenes and oximes. thescience.devmit.edu This reaction is initiated by a photocatalyst that excites the molecules from their ground state. mit.edu Mechanistic studies, supported by computational calculations, suggest that for certain substrates, the reaction proceeds via triplet energy transfer, leading to the formation of the bicyclic azetidine product. rsc.org

Another significant area of investigation is the intramolecular aminolysis of epoxy amines. Density functional theory (DFT) calculations have been employed to understand the regioselectivity of this reaction. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines with high regioselectivity. nih.gov DFT calculations help to rationalize why different stereoisomers of the starting material can lead to different ring-closing selectivities (e.g., azetidine vs. pyrrolidine (B122466) formation). nih.gov

Furthermore, theoretical studies have explored the stereochemical outcomes of azetidine synthesis. Organometallic routes, for example, can lead to the selective formation of cis-isomers, a result that contrasts with classical lithiation methods that typically yield trans-products due to steric hindrance. acs.org Computational analysis of transition states helps to explain these stereochemical preferences, guiding the development of highly stereoselective synthetic methods for creating complex azetidine derivatives. nih.govresearchgate.net

Predictive Modeling of Reactivity and Selectivity in Azetidine Chemistry

Predictive modeling has transformed the trial-and-error process of chemical synthesis into a more guided and efficient endeavor. mit.edu By leveraging computational chemistry, researchers can prescreen potential reactants and predict the outcomes of reactions before undertaking expensive and time-consuming laboratory work. thescience.dev

These predictive models are not limited to reaction success but also extend to regioselectivity. In the synthesis of 2-(trifluoromethyl)azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, the strain-release reaction pathways can be theoretically modeled to predict how different reacting partners will influence the substitution pattern on the resulting azetidine ring. nih.gov Such predictive power is invaluable for pharmaceutical companies, as it helps to prioritize synthetic targets and avoid potentially unviable chemical pathways. thescience.dev

| Parameter | Computational Method | Application in Azetidine Chemistry | Reference |

| Frontier Orbital Energy | Quantum Mechanics | Predicting reactivity of alkene-oxime pairs for azetidine synthesis | mit.edu |

| Carbon Atom Availability | Computational Modeling | Estimating overall reaction yield | mit.edu |

| Transition State Energy | Density Functional Theory (DFT) | Understanding regioselectivity in ring-closing reactions | nih.gov |

Conformational Analysis and Influence of Ring Strain on Reactivity

The azetidine ring is characterized by significant ring strain, a factor that profoundly influences its conformation and reactivity. rsc.orgrsc.org The strain energy of azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but much higher than that of pyrrolidine (5.8 kcal/mol). researchgate.net This inherent strain is a primary driver for the unique reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.org

Computational studies have provided detailed insights into the conformational preferences of the azetidine ring. Unlike the more flexible five-membered pyrrolidine ring, the four-membered azetidine ring is less puckered. nih.gov However, it can still adopt either a puckered or a planar conformation depending on the substitution pattern and the electronic environment. nih.govresearchgate.net For example, in a computational study of fluorinated azetidine derivatives, the neutral form was found to prefer a ring pucker that places the fluorine atom far from the nitrogen atom, with an N–C–C–F dihedral angle of 137.2°. researchgate.net

The introduction of substituents, particularly fluorine, can significantly alter these conformational preferences. Fluorine's stereoelectronic effects can influence the ring pucker. researchgate.net When the azetidine nitrogen is protonated, a favorable charge-dipole interaction between the C–F bond and the positively charged nitrogen atom can occur, leading to a more pronounced ring pucker compared to the non-fluorinated analogue. researchgate.net This interaction can increase the rigidity of the ring, an effect that has been credited with improving enantioselectivity in catalysis involving fluorinated azetidine-based catalysts. researchgate.net The inherent ring strain can also lead to undesired decomposition pathways, such as an acid-mediated intramolecular ring-opening, which has been studied to enable the design of more stable analogues. nih.gov

| Molecule/System | Key Conformational Feature | Computational Finding | Reference |

| L-azetidine-2-carboxylic acid dipeptide | Ring Pucker | Can have either puckered structure depending on the backbone | nih.gov |

| Fluorinated azetidine derivative (neutral) | Ring Pucker | Prefers pucker with F away from N (N–C–C–F dihedral angle = 137.2°) | researchgate.net |

| Fluorinated azetidinium (protonated) | Ring Pucker | Pronounced pucker due to C–F···N+ charge–dipole interaction | researchgate.net |

Electronic Structure and Bonding Analysis of Fluorine-Substituted Azetidines

The substitution of hydrogen with fluorine dramatically alters the electronic landscape of the azetidine ring. Fluorine's high electronegativity creates a strong, polarized carbon-fluorine (C-F) bond, which can modulate the properties of the entire molecule. nih.gov Computational quantum chemistry provides the tools to analyze these electronic effects in detail, including changes in charge distribution, molecular orbitals, and bonding characteristics. emerginginvestigators.org

Theoretical studies on strained heterocycles like aziridines, which share features with azetidines, have shown that fluorine substitution profoundly enhances reactivity towards nucleophiles. acs.orgnih.gov Computations at the MP2(Full)/6-311++G(d,p)//MP2(Full)/6-31+G(d) level revealed that this rate enhancement can be rationalized by considering the electronic stabilization of the transition state. acs.orgnih.gov The results are explained by factors including the stabilization of the leaving group and the relative electrostatic energies of the heterocycle in the transition state. acs.orgresearchgate.net

In fluorinated azetidines, a key electronic feature is the interaction between the C-F bond and the nitrogen atom. A computational study highlighted a significant charge–dipole interaction between the C–F bond and a positively charged nitrogen atom in an azetidinium ion. researchgate.net This interaction not only affects the molecule's conformation but is also a critical aspect of its electronic structure. researchgate.net Qualitative molecular electrostatic potential surface (MEPS) analysis can be used to visualize how fluorine substitution modulates the electronic distribution at neighboring atoms, which in turn influences properties like lipophilicity. researchgate.net The introduction of a trifluoromethyl group, for instance, can lower the basicity of the nearby nitrogen atom, an effect that is electronically driven and has significant implications for medicinal chemistry. nih.gov

Theoretical Insights into the Impact of Fluorine on Molecular Properties relevant to Synthetic Design

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry and synthetic design, and theoretical studies are crucial for understanding and predicting its effects. nih.govresearchgate.net Fluorine's unique properties—its small size, high electronegativity, and ability to form strong bonds with carbon—allow it to modify a molecule's chemical, physical, and biological properties in profound ways. emerginginvestigators.orgacs.orgresearchgate.net

Computational studies have shown that fluorine substitution can dramatically increase the reactivity of strained heterocycles. In a study comparing aziridine and azetidine, fluorine substitution on the carbon backbone of aziridine was calculated to increase its reaction rate with a nucleophile by a factor of more than 10¹¹ when the release of ring strain was considered. acs.orgnih.gov This massive rate enhancement is attributed to the electronic effects of fluorine stabilizing the transition state. acs.org While azetidine is generally less reactive than aziridine, the principles of fluorine-induced activation are applicable. acs.orgnih.gov

Furthermore, theoretical models help elucidate the impact of fluorine on key physicochemical properties. The introduction of fluorine-containing groups like trifluoromethyl (CF₃) can lower the basicity of the azetidine nitrogen. nih.gov This is often a desirable trait in drug design, as high basicity can be responsible for off-target effects. nih.gov Computational analysis can quantify these changes in basicity (pKa). researchgate.net Fluorination also affects properties like lipophilicity (LogP) and aqueous solubility. researchgate.net Theoretical insights into how fluorine modulates the molecular electrostatic potential surface help rationalize these changes, guiding the design of molecules with optimized pharmacokinetic profiles. researchgate.net By providing a deeper understanding of these structure-property relationships, computational chemistry enables the rational design of novel fluorinated azetidines for various applications, including pharmaceuticals. thescience.dev

Emerging Research Directions and Future Outlook in Fluorinated Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Azetidines

The synthesis of fluorinated azetidines presents unique challenges due to the inherent ring strain of the azetidine (B1206935) core and the specific requirements for introducing fluorine. Traditional methods often involve harsh conditions and limited substrate scope. Consequently, the development of novel and sustainable synthetic methodologies is a primary focus of current research.

One promising approach involves the strain-release ring-opening of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These reactions, utilizing reagents such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride, provide access to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov This method leverages the high ring strain of the starting material to drive the formation of the less strained azetidine ring.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of fluorinated azetidines. For instance, asymmetric thiourea (B124793) and squaramide catalysis can provide access to α-azetidinyl tertiary alkyl fluorides with high yields and enantioselectivities. This method is significant as it allows for the creation of chiral centers, which is crucial for the development of new therapeutics.

In the realm of sustainable chemistry , continuous flow synthesis is being explored for the preparation of functionalized azetidines. This technique offers advantages such as improved reaction control, enhanced safety, and the potential for scalability. While not yet widely reported specifically for fluorinated azetidines, the adaptation of flow chemistry to these systems is a logical and important next step.

A notable sustainable method is the palladium-catalyzed intramolecular amination of unactivated C-H bonds . This approach, using picolinamide (B142947) (PA) protected amine substrates, enables the synthesis of azetidines under relatively mild conditions with low catalyst loading and the use of inexpensive reagents.

| Synthetic Methodology | Key Features | Sustainability Aspects |

| Strain-Release Ring-Opening | Utilizes highly strained precursors; provides access to trifluoromethylated azetidines. | Atom economy can be high depending on the reagents used. |

| Organocatalytic Asymmetric Synthesis | Enables enantioselective synthesis of fluorinated azetidines; creates chiral centers. | Metal-free catalysis reduces heavy metal waste. |

| Continuous Flow Synthesis | Improved reaction control, safety, and scalability. | Potential for reduced solvent usage and energy consumption. |

| Palladium-Catalyzed C-H Amination | Mild reaction conditions; low catalyst loading; inexpensive reagents. | C-H activation avoids the need for pre-functionalized substrates. |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The reactivity of fluorinated azetidines is largely dictated by the interplay between the ring strain of the four-membered ring and the electronic effects of the fluorine substituent(s). Understanding these reactivity profiles is key to unlocking their full potential as synthetic building blocks.

A primary transformation pathway for azetidines is nucleophilic ring-opening . This reaction is often promoted by electrophilic activation of the nitrogen atom. rsc.org For fluorinated azetidines, the regioselectivity of the ring-opening is a critical aspect. For example, the ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with fluoride (B91410) ions has been shown to occur preferentially at the more substituted 2-position, yielding tertiary alkyl fluorides. rsc.org This regioselectivity is a rare and valuable transformation in organic synthesis.

The development of azetidine sulfonyl fluorides (ASFs) has opened up new avenues for their functionalization. nih.govnih.gov These reagents can act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govnih.gov This allows for the coupling of the azetidine motif with a wide range of nucleophiles under mild thermal conditions, providing access to novel 3-aryl-3-substituted azetidines. nih.govnih.gov

Furthermore, the presence of a fluorine atom can significantly influence the reactivity of the azetidine ring. Computational studies on aziridines, a related three-membered ring system, have shown that fluorine substitution can dramatically increase the rate of nucleophilic cleavage. nih.govacs.org It is plausible that similar effects are at play in fluorinated azetidines, making them more susceptible to certain transformations compared to their non-fluorinated counterparts.

| Transformation Pathway | Description | Key Findings |

| Nucleophilic Ring-Opening | Cleavage of the azetidine ring by a nucleophile, often after nitrogen activation. | Site-selective opening at the C2-position can yield valuable tertiary alkyl fluorides. rsc.org |

| Defluorosulfonylation of ASFs | Azetidine sulfonyl fluorides act as carbocation precursors for coupling with nucleophiles. | Provides a mild and versatile method for synthesizing 3,3-disubstituted azetidines. nih.govnih.gov |

| Fluorine-Activated Reactivity | The electronic effects of fluorine can enhance the reactivity of the azetidine ring. | Computational studies suggest a significant rate enhancement for nucleophilic cleavage in fluorinated heterocycles. nih.govacs.org |

Advanced Computational Tools for Rational Design and Discovery in Azetidine Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of fluorinated azetidines, computational methods are being employed to predict their properties, understand their reactivity, and guide the rational design of new derivatives with desired characteristics.

In silico design and molecular modeling are used to evaluate the potential of novel azetidin-2-one (B1220530) derivatives as anticancer agents. nih.govpeerscientist.com These studies involve docking the designed molecules into the active sites of biological targets, such as tubulin, to predict their binding affinity and mode of action. nih.gov This computational pre-screening helps to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources.

Density Functional Theory (DFT) calculations are employed to investigate the mechanism and regioselectivity of reactions involving fluorinated heterocycles. For example, DFT studies have been used to understand the switchable regioselectivity in the ring-opening of aziridines by fluoride, providing insights that can be extrapolated to azetidine systems.

Furthermore, computational models are being developed to predict the physicochemical properties of fluorinated azetidines, such as their lipophilicity (LogP) and acidity/basicity (pKa). researchgate.netresearchgate.net These properties are crucial for the pharmacokinetic profile of a drug candidate. Machine learning models trained on experimental data of fluorinated and non-fluorinated derivatives are showing promise in accurately predicting these properties, aiding in the design of molecules with improved drug-like characteristics. researchgate.net

| Computational Tool | Application in Azetidine Chemistry | Impact |

| Molecular Docking | Predicting the binding of azetidine derivatives to biological targets. | Rational design of new therapeutic agents with improved potency and selectivity. nih.gov |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and predicting regioselectivity. | Understanding and controlling the outcome of chemical transformations. |

| Machine Learning Models | Predicting physicochemical properties like LogP and pKa. | Guiding the design of molecules with optimized pharmacokinetic profiles. researchgate.net |

Expanding the Synthetic Utility of Fluorinated Azetidine Building Blocks

Fluorinated azetidines are increasingly being recognized as valuable building blocks for the synthesis of complex molecules with applications in medicine and beyond. Their constrained three-dimensional structure and the unique properties imparted by fluorine make them attractive motifs for incorporation into drug candidates.

In medicinal chemistry, the azetidine ring is often used as a bioisostere for other functional groups, such as phenyl rings or amides. The introduction of fluorine can further enhance the metabolic stability, binding affinity, and membrane permeability of the resulting molecules. For example, 3-fluoroazetidine (B1273558) hydrochloride is used in the preparation of fluorinated lysine (B10760008) derivatives that act as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. chemicalbook.comnih.gov

Fluorinated azetidines have also been incorporated into compounds with potential antiviral activity. For instance, fluorinated azetidine-based pyrazole (B372694) molecular hybrids have shown inhibitory activity against the Hepatitis C virus (HCV). nih.gov

The development of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, allows for the direct installation of the azetidine ring onto a wide range of nucleophiles. rsc.org This "any-stage" functionalization strategy simplifies the synthesis of medicinally relevant structures and facilitates the creation of azetidine analogues of known bioactive compounds for structure-activity relationship (SAR) studies.

The versatility of fluorinated azetidines as building blocks is further demonstrated by their use in the synthesis of spirocyclic systems and other complex scaffolds for the development of CNS-focused libraries for drug discovery.

| Application Area | Example | Significance |

| Medicinal Chemistry | 3-Fluoroazetidine in DPP-IV inhibitors. chemicalbook.comnih.gov | The fluorinated azetidine motif contributes to the biological activity and pharmacokinetic properties of the drug candidate. |

| Antiviral Agents | Fluorinated azetidine-pyrazole hybrids for HCV. nih.gov | Demonstrates the potential of fluorinated azetidines in developing treatments for infectious diseases. |

| Late-Stage Functionalization | Electrophilic azetidinylation reagents. rsc.org | Enables the rapid diversification of complex molecules and the exploration of new chemical space. |

| Library Synthesis | Spirocyclic azetidines for CNS targets. | Provides access to novel and diverse molecular scaffolds for high-throughput screening. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(3-Fluoropropoxy)azetidine to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves selecting fluorination reagents (e.g., [^18F] labeling in ) and controlling reaction conditions (temperature, solvent polarity). For azetidine derivatives, nucleophilic substitution using 3-fluoroazetidine precursors (e.g., 3-fluoromethyl analogs in ) is common. Purification via HPLC (retention time 8–9 min, as in ) or column chromatography ensures high purity. Monitoring intermediates with NMR (e.g., ¹H/¹³C) and mass spectrometry is critical .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the fluoropropoxy substitution pattern and azetidine ring integrity (e.g., δ ~3.5–4.5 ppm for ether-linked protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₆H₁₀FNO₃ for this compound).

- HPLC : For purity assessment, using reverse-phase columns and UV detection (e.g., 254 nm) .

Q. How does the fluoropropoxy substituent influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The fluoropropoxy group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. Fluorine’s electronegativity alters electronic density on the azetidine ring, affecting nucleophilic reactivity. Computational modeling (e.g., DFT) can predict bond angles and charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, concentration). For example, in neuroinflammation studies ( ), differences in ROS/NLRP3 pathway inhibition could stem from cell-specific responses (BV2 microglia vs. SH-SY5Y neurons). Cross-validation using orthogonal assays (e.g., ELISA for IL-1β, ROS probes) and dose-response curves is essential .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying:

- Fluorine position : Compare 3-fluoropropoxy vs. 2- or 4-fluoro isomers (e.g., ’s 3-chlorophenoxy analog).

- Azetidine ring substituents : Introduce methyl or hydroxyl groups (e.g., 3-isopropoxyazetidine in ).

- Bioisosteric replacements : Replace fluorine with chlorine or trifluoromethyl ( ). Biological testing in disease-relevant models (e.g., LPS-stimulated BV2 cells in ) validates SAR .

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective effects of this compound?

- Methodological Answer :

- In vitro : LPS-stimulated BV2 microglia () or MPP⁺-treated SH-SY5Y cells ( ) to study NLRP3 inflammasome and mitochondrial dysfunction.

- In vivo : Rodent models of neuroinflammation (e.g., intracerebral LPS injection) or neurodegeneration (MPTP-induced Parkinson’s). Measure biomarkers like IL-1β, caspase-1, and ROS levels via Western blot or immunohistochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.